4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Overview
Description
The compound “4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde” seems to be a derivative of thieno[2,3-c]pyran . Thieno[2,3-c]pyran is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
While specific synthesis methods for “4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde” were not found, there are general methods for synthesizing thieno[2,3-c]pyran derivatives. For instance, the Gewald reaction of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in a basic medium can be used to synthesize thieno[2,3-c]pyrans .
Scientific Research Applications
Synthesis of New Compounds
- Anticonvulsant Activity : A study optimized the conditions for the Gewald synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans from 2,2-dimethyltetrahydropyran-4-ones, developing a procedure for synthesizing new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines. This work explored the anticonvulsant activity of the synthesized compounds (Paronikyan et al., 2020).
Chemical Synthesis and Properties
Synthesis Techniques : Research has detailed the synthesis of derivatives, including discussions on the reactions with alcohols to obtain potential biologically active derivatives of similar compounds. Such studies highlight the chemical versatility and potential applications of this compound in developing new antiseptics and other biologically active derivatives (Keiko et al., 2008).
Crystal Structure Analysis : Another study presented the crystal structure of a fungal metabolite closely related to thieno pyran compounds, providing insights into the molecular architecture that can influence the design of new synthetic analogs with potential applications in various fields of chemistry and biology (Lo Presti et al., 2003).
Application in Heterocyclic Chemistry
Heterocyclic Scaffold Development : There is a focus on the synthesis of thieno[2,3-d]thiazole and related heterocyclic scaffolds from thiazolidine-2,4-dione, demonstrating the utility of thieno pyran derivatives in constructing complex heterocyclic structures for pharmaceutical research (Athmani et al., 1992).
Novel Reagents for Heterocycle Synthesis : Research on polyfunctional acetoacetates related to thieno pyran compounds has led to new methods for synthesizing heterocycles, highlighting the compound's role in facilitating the development of novel heterocyclic structures with potential therapeutic applications (Rodinovskaya et al., 2006).
properties
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-3-6-5-11-8-4-10-2-1-7(6)8/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXOVAQLFXPFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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